Home > Products > Screening Compounds P96304 > Cefathiamidine impurity 17
Cefathiamidine impurity 17 - 1417570-09-2

Cefathiamidine impurity 17

Catalog Number: EVT-1725329
CAS Number: 1417570-09-2
Molecular Formula: C17H26N4O4S2
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefathiamidine is a fourth-generation cephalosporin antibiotic. [] Impurities in pharmaceutical substances like Cefathiamidine can arise during synthesis, storage, or degradation. These impurities can impact the drug's efficacy and safety. [] Therefore, characterizing and controlling these impurities are crucial for pharmaceutical development and quality control. []

7-Bromoacetamide Cephalosporanic Acid (7-BCA)

Compound Description: 7-Bromoacetamide cephalosporanic acid (7-BCA) is identified as a significant impurity in cefathiamidine production. This impurity likely originates from the synthesis process.

Cefathiamidine Lactone

Compound Description: Cefathiamidine lactone is a degradation product of cefathiamidine. Its formation is likely favored under specific storage conditions.

Deacetylation of Cefathiamidine

Compound Description: Deacetylation of cefathiamidine is another identified degradation product. This degradation pathway likely involves the hydrolysis of the acetyl group attached to the nitrogen at position 7 of the β-lactam ring.

Δ2 Isomer of Cefathiamidine

Compound Description: The Δ2 isomer of cefathiamidine is a significant impurity exceeding the reporting limits. This isomer arises from the different spatial arrangement of atoms around the double bond in the dihydrothiazine ring.

Acetyl Bromide-7-ACA (Acetic Acid)

Compound Description: Acetyl bromide-7-ACA (acetic acid) is a critical impurity in cefathiamidine synthesis. It is likely a residual starting material or intermediate in the production process.

Source and Classification

Cefathiamidine impurity 17 is typically formed during the synthesis of cefathiamidine, often as a byproduct of various chemical reactions involved in its production. It falls under the category of process-related impurities, which are unintended substances that may arise during the manufacturing process. These impurities can affect the drug's purity and stability, thus necessitating rigorous identification and characterization.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefathiamidine impurity 17 involves several chemical reactions that can vary based on the specific synthetic route employed. Common methods include:

  1. Hydrolysis: The beta-lactam structure of cefathiamidine can undergo hydrolysis, leading to the formation of various intermediates.
  2. Reactions with Acids: The intermediates may react with different acids to yield impurity 17.
  3. Protecting Group Strategies: In some synthesis pathways, protecting groups such as Boc (tert-butyloxycarbonyl) are used to stabilize reactive amino groups during synthesis.

These methods require precise control over reaction conditions, including temperature, pH, and reaction time, to minimize the formation of impurities.

Molecular Structure Analysis

Structure and Data

The molecular structure of cefathiamidine impurity 17 can be elucidated using various spectroscopic techniques such as:

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.
  • Nuclear Magnetic Resonance Spectroscopy: Offers insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy: Identifies functional groups based on characteristic absorption peaks.

The exact structural formula for cefathiamidine impurity 17 remains specific to its synthetic pathway but generally retains features common to cephalosporin derivatives.

Chemical Reactions Analysis

Reactions and Technical Details

Cefathiamidine impurity 17 can participate in various chemical reactions typical for cephalosporins:

  1. Nucleophilic Attack: The beta-lactam ring can undergo nucleophilic attack by water or other nucleophiles, leading to hydrolysis.
  2. Deprotection Reactions: If protecting groups are used during synthesis, subsequent reactions may involve deprotection steps that can yield additional impurities.
  3. Polymerization: Under certain conditions, impurities may form dimers or trimers, complicating purification efforts.

Understanding these reactions is crucial for developing strategies to reduce impurity levels in final products.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefathiamidine impurity 17 exhibits properties typical of cephalosporin derivatives, including:

  • Solubility: Generally soluble in polar solvents like water and methanol.
  • Stability: Sensitive to hydrolysis under acidic or basic conditions.
  • Melting Point: Specific melting points can vary based on purity and synthetic method.

Characterization through techniques such as high-performance liquid chromatography (HPLC) can provide quantitative data on purity levels.

Applications

Scientific Uses

  • Quality Control: Understanding impurities helps in ensuring drug safety and efficacy.
  • Regulatory Compliance: Pharmaceutical manufacturers must identify and quantify impurities to meet regulatory standards set by agencies like the United States Pharmacopeia.
  • Research: Investigating impurities contributes to broader studies on antibiotic resistance and drug formulation stability.
Introduction to Cephalosporin Impurities in Pharmaceutical Research

Role of Process-Related Impurities in β-Lactam Antibiotic Development

Process-related impurities in cephalosporins arise from:

  • Synthetic Intermediates: Residual reagents (e.g., acyl chlorides), unreacted starting materials (e.g., 7-aminocephalosporanic acid), or stereoisomeric by-products.
  • Degradation Pathways: Hydrolysis of the β-lactam ring, oxidative side-chain modifications, or nucleophilic displacement reactions at the C-3’ position.
  • Storage Artifacts: Temperature-/pH-dependent transformations generating dimeric or cyclic derivatives.

Table 1: Classification of Common Cephalosporin Impurities

CategoryOriginExample in Cefathiamidine
Starting MaterialIncomplete purification7-ACA derivatives
Stereochemical ImpuritiesEpimerization at C-7R-configured diastereomers
Hydrolytic Degradantsβ-lactam ring cleavageOpen-chain carboxylic acids
Deacetylated MetabolitesEsterase-mediated hydrolysisImpurity 17 (Desacetyl form)

For cefathiamidine, Impurity 17 (CAS: 958001-61-1) forms primarily via enzymatic or chemical deacetylation of the C-3’ hydroxymethyl group. This reaction generates a polar degradant with altered pharmacokinetic properties compared to the parent drug. Synthesis protocols using immobilized penicillin acylase may inadvertently increase Impurity 17 levels if reaction kinetics favor deacylation over transacylation [1] [4].

Cefathiamidine Impurity 17: Contextualization Within Cephalosporin Degradation Pathways

Structural Characterization and Degradation Triggers

Impurity 17 is identified as (6R,7R)-7-[[2-[N,N'-di(isopropyl)carbamimidoyl]thioacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Molecular Formula: C₁₇H₂₆N₄O₅S₂; MW: 430.55 g/mol). Its formation is accelerated by:

  • Aqueous Environments: Hydrolysis at pH > 7.0 cleaves the C-3’ acetate moiety.
  • Thermal Stress: Storage above 25°C promotes deacetylation.
  • Enzymatic Activity: Esterases in biological matrices (e.g., plasma) catalyze this conversion.

Table 2: Degradation Conditions and Impurity 17 Formation Kinetics

Stress ConditionTimeTemperatureImpurity 17 IncreasePrimary Degradant
Acidic (pH 3.0)7 days40°C0.8% → 2.1%β-lactam hydrolyzate
Alkaline (pH 9.0)48 hours25°C0.8% → 5.7%Impurity 17
Oxidative (0.3% H₂O₂)24 hours25°C< 1%Sulfoxide derivatives

Structural confirmation relies on advanced spectral techniques:

  • NMR: Characteristic chemical shift at δ 4.12 ppm (C-3’ CH₂OH) versus δ 4.98 ppm (CH₂OCOCH₃) in parent drug.
  • HRMS: [M+H]⁺ at m/z 431.15 (calculated 431.1412 for C₁₇H₂₇N₄O₅S₂).
  • IR: Loss of ester carbonyl stretch (1730 cm⁻¹) and emergence of broad OH absorption (3400 cm⁻¹) [1] .

Analytical Detection and Quantification Strategies

Robust monitoring of Impurity 17 requires orthogonal separation techniques:1. UHPLC-MS/MS:- Column: ACQUITY UPLC® BEH C₁₈ (1.7 µm, 2.1 × 50 mm)- Mobile Phase: Methanol/water (+0.05% trifluoroacetic acid)- Detection: ESI+ MRM transition m/z 431.15 → 201.3 (cefathiamidine-D₁₄ as internal standard) [2] [6]2. High-Resolution Mass Spectrometry (HRMS):- Resolution: > 30,000 FWHM- Mass Accuracy: < 5 ppm using lock mass calibration

Limits of Quantification (LOQ):

  • HPLC-UV: 0.15% (relative to parent compound)
  • LC-MS/MS: 0.05% (enabling trace analysis in biological matrices) [6]

Regulatory Imperatives for Impurity Profiling in ICH Guidelines

ICH Q3A-Q3D mandates strict thresholds for identifying, reporting, and qualifying impurities:

  • Identification Threshold: 0.10% for daily doses ≤ 2 g/day
  • Qualification Threshold: 0.15% (requiring toxicological assessment)
  • Toxicological Evaluation: Structure-based assessment (e.g., bacterial mutagenicity via QSAR) for impurities > identification thresholds [3].

For Impurity 17, regulatory compliance necessitates:

  • Specification Limits: Not more than (NMT) 0.2% in drug substance (per ICH Q3B).
  • Stability-Indicating Methods: Validated assays capable of resolving Impurity 17 from structurally related analogs (e.g., lactone derivatives).
  • Residual Solvent Control: Adherence to ICH Q3C(R6) PDE limits (e.g., ethylene glycol: PDE 6.2 mg/day) in synthesis [3] [4].

Table 3: ICH Classification and Control Thresholds for Impurities

ParameterICH Q3A (Drug Substance)ICH Q3B (Drug Product)Impurity 17 Application
Reporting Threshold0.05%0.05%Batch release testing protocols
Identification Threshold0.10% or 1.0 mg/day0.10%Structural elucidation requirement
Qualification Threshold0.15% or 1.0 mg/day0.15%Toxicology studies if exceeded

Proactive impurity control strategies include:

  • Synthetic Route Optimization: Minimizing aqueous steps to suppress deacetylation.
  • Lyophilization: Stabilizing bulk drug substance against hydrolysis.
  • Real-Time Release Testing (RTRT): In-process monitoring via PAT tools [3] [4] .

Properties

CAS Number

1417570-09-2

Product Name

Cefathiamidine impurity 17

IUPAC Name

(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H26N4O4S2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C17H26N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13(16(24)25)10(5)6-26-15(12)21/h8-9,12,15H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,24,25)/t12-,15-/m1/s1

InChI Key

LFOOEBUPKHNPCP-IUODEOHRSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.